molecular formula C8H7IN2 B567560 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-88-3

2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B567560
CAS-Nummer: 1227270-88-3
Molekulargewicht: 258.062
InChI-Schlüssel: YDEJOVOALFKAHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a high-value chemical intermediate central to modern medicinal chemistry, particularly in the development of kinase inhibitors. This 7-azaindole derivative serves as a critical scaffold in structure-activity relationship (SAR) studies, acting as a bioisostere for purines and other heterocycles to explore and optimize drug-target interactions . Its primary research application is in palladium-catalyzed cross-coupling reactions. The iodine atom at the 2-position enables chemoselective Suzuki-Miyaura cross-coupling to introduce aromatic groups, a key step in constructing potential active pharmaceutical ingredients (APIs) . This functionality makes it a vital building block for synthesizing diverse 2-aryl-7-azaindole derivatives, which are investigated as inhibitors for a range of kinases, including the Colony Stimulating Factor 1 Receptor (CSF1R) . Researchers value this compound for its role in creating targeted molecular probes and therapeutic candidates, underpinning innovation in drug discovery pipelines. This product is strictly for laboratory research purposes.

Eigenschaften

IUPAC Name

2-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-6-4-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEJOVOALFKAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) is the most direct method. In a representative procedure, the pyrrolo[2,3-b]pyridine core is treated with NIS in dichloromethane at 0°C, yielding 2-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine with 75–85% efficiency. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich position 2 being preferentially targeted.

Table 1: Comparison of Iodination Reagents

ReagentSolventTemperatureYield (%)
NISDCM0°C85
IClAcetonitrileRT78
I₂/HIO₃DMF50°C65

Directed Ortho-Metalation

For substrates resistant to electrophilic substitution, directed ortho-metalation (DoM) offers an alternative. Lithiation at position 2 using lithium diisopropylamide (LDA) followed by quenching with iodine provides precise control. This method requires protection of the NH group, typically with a trimethylsilyl (TMS) or tert-butoxycarbonyl (Boc) group, to prevent side reactions. Deprotection under mild acidic conditions (e.g., HCl in MeOH) restores the free amine.

Methylation at Position 6

Early-Stage Methylation

Incorporating the methyl group during core formation simplifies synthesis. For instance, starting with 3-methylpyridine derivatives ensures the methyl group is inherently positioned at C6 after cyclization. This approach avoids competing reactions during late-stage alkylation.

Late-Stage Alkylation

When early-stage methylation is impractical, Friedel-Crafts alkylation or nucleophilic substitution can introduce the methyl group. Treatment of 6-bromo-pyrrolo[2,3-b]pyridine with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C replaces bromine with methyl, albeit with moderate yields (60–70%). Catalytic systems using palladium or nickel improve efficiency but require rigorous exclusion of moisture.

Protecting Group Strategies

The NH group in pyrrolo[2,3-b]pyridine necessitates protection during iodination and methylation to prevent undesired side reactions. Common protecting groups include:

  • Trimethylsilylethoxymethyl (SEM): Introduced using SEM-Cl in the presence of NaH, this group stabilizes the core during harsh conditions but requires strong acids (e.g., TFA) for removal.

  • Phenylsulfonyl: Applied via reaction with phenylsulfonyl chloride, this group enhances solubility in organic solvents but complicates deprotection due to its electron-withdrawing nature.

Table 2: Deprotection Efficiency

GroupDeprotection ReagentYield (%)
SEMTFA/H₂O90
PhenylsulfonylH₂O/NaOH85
BocHCl/MeOH88

Industrial Scalability

Continuous flow reactors improve reproducibility for large-scale synthesis. For example, iodination in a microreactor at elevated pressures (10 bar) reduces reaction times from hours to minutes while maintaining yields . Methylation under flow conditions similarly benefits from precise temperature control, minimizing thermal decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves several chemical reactions, including cross-coupling methods such as Suzuki–Miyaura reactions. These methods allow for the introduction of various substituents at different positions on the pyrrolo[2,3-b]pyridine core structure, enhancing its biological activity and selectivity against specific targets.

Table 1: Synthetic Routes for this compound

Method Description Yield
Suzuki CouplingChemoselective cross-coupling at C-2 using aryl boronic acids68-75%
Buchwald–Hartwig CouplingAmination reactions to introduce amine groupsVariable
NitrationIntroduction of nitro groups followed by reductionHigh yield

Research has indicated that derivatives of this compound exhibit significant biological activities, particularly as inhibitors of various protein kinases. These kinases play critical roles in cell signaling pathways related to cancer and other diseases.

Case Study: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

One notable study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFRs, which are implicated in tumorigenesis. Among these compounds, one derivative demonstrated IC50 values as low as 7 nM against FGFR1, indicating potent inhibitory activity. This compound also showed efficacy in reducing the proliferation and inducing apoptosis in breast cancer cell lines (4T1 cells) .

Therapeutic Applications

The therapeutic applications of this compound derivatives are diverse:

  • Cancer Treatment : The ability to inhibit FGFRs positions these compounds as potential candidates for developing new cancer therapies. Their selective action against cancer cell lines suggests a promising avenue for targeted treatment strategies .
  • Kinase Inhibition : The compounds have been identified as inhibitors of several kinases associated with various diseases. For instance, they have shown potential in treating conditions mediated by SGK-1 kinase, which is linked to renal and cardiovascular diseases .

Table 2: Therapeutic Targets and Efficacy

Target Disease/Condition IC50 Value (nM)
FGFR1Breast Cancer7
SGK-1Renal DiseasesNot specified
CSF1RVarious Cancers3

Wirkmechanismus

The mechanism of action of 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors, leading to antiproliferative effects in cancer cells . The compound’s iodine atom and pyrrolo[2,3-b]pyridine core structure play crucial roles in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below highlights key structural features and physicochemical properties of 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Insights
This compound C₈H₇IN₂ 274.06 Iodo (C2), Methyl (C6) Moderate solubility in DMF; low aqueous solubility due to iodine
3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine C₈H₆IN₃O₂ 303.06 Iodo (C3), Methyl (C6), Nitro (C5) Reduced solubility due to nitro group; polar but prone to aggregation
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine C₁₃H₁₅IN₂ 334.18 Iodo (C3), Cyclohexyl (C5) High hydrophobicity; requires organic solvents
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine C₉H₉BrN₂ 241.09 Bromo (C5), Ethyl (C2) Better solubility than iodo analogs; bromine less bulky
Thieno[2,3-b]pyridine (Reference) C₇H₅NS 135.19 Sulfur-containing analog Poor aqueous solubility; often requires cyclodextrin formulations

Key Observations:

  • Iodine vs. Bromine: Iodo derivatives (e.g., 2-Iodo-6-methyl) exhibit lower solubility than brominated analogs (e.g., 5-Bromo-2-ethyl) due to iodine’s larger atomic radius and hydrophobicity .
  • Substituent Effects: Nitro groups (e.g., 3-Iodo-6-methyl-5-nitro) introduce polarity but reduce solubility via crystal lattice stabilization. Cyclohexyl groups (e.g., 5-Cyclohexyl-3-iodo) drastically increase hydrophobicity .
  • Core Modifications: Replacing sulfur (thieno[2,3-b]pyridine) with nitrogen (pyrrolo[2,3-b]pyridine) marginally improves solubility but retains challenges in aqueous media .

Research Findings and Challenges

  • Solubility Optimization: Strategies such as adding morpholine solubilizing groups (e.g., derivative 3 in ) or polymer-based formulations are critical for advancing pyrrolo[2,3-b]pyridines into clinical trials .

Biologische Aktivität

2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The compound's structure is characterized by a pyrrolo[2,3-b]pyridine framework with an iodine substituent at the 2-position and a methyl group at the 6-position. The presence of these substituents significantly influences its biological interactions and mechanisms of action.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antitumor properties. For instance, a study evaluated several derivatives against various cancer cell lines, including A549 (lung), HepG2 (liver), MCF-7 (breast), and PC-3 (prostate) cells. The most promising derivative showed IC50 values of 0.82 µM against A549 and 0.506 µM against c-Met kinase, indicating strong inhibitory effects on cell proliferation and signaling pathways associated with tumor growth .

Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines

CompoundA549 (µM)HepG2 (µM)MCF-7 (µM)PC-3 (µM)c-Met Kinase (µM)
7c0.821.000.930.920.506
17eTBDTBDTBDTBDTBD

The mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases such as c-Met and EGFR, which are critical in cancer cell signaling pathways. The compound appears to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, thereby preventing further proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo[2,3-b]pyridine core can enhance biological activity. The presence of electron-withdrawing groups or specific substitutions can significantly affect the binding affinity to target proteins and overall cytotoxicity .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Iodine at position 2Increased potency against c-Met
Methyl at position 6Enhanced lipophilicity and cell permeability
Additional aromatic ringsImproved binding affinity

Case Studies

  • Cytotoxicity Evaluation : A study focused on evaluating the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives on A549 cells showed that compounds with specific structural modifications led to increased apoptosis rates compared to controls .
  • Kinase Inhibition : Another research effort highlighted the selective inhibition of c-Met kinase by certain derivatives, with detailed docking studies confirming strong binding interactions within the active site .

Q & A

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₇IN₂) with accuracy <5 ppm, as used for 3-iodo-4-azido derivatives .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C6 and iodine at C2). Aromatic proton signals in the δ 7.5–8.5 ppm range are characteristic .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 1H vs. 3H tautomers) and confirms regiochemistry .

How can computational methods predict biological targets for this compound derivatives?

Q. Advanced

  • Molecular docking : Screen against kinase domains (e.g., BTK, JAK3) using software like AutoDock Vina. For example, pyrrolo[2,3-b]pyridine derivatives showed nanomolar IC₅₀ against BTK due to halogen bonding with catalytic lysine residues .
  • Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonding at C3, hydrophobic contacts with methyl at C6) using tools like Schrödinger’s Phase .
  • ADMET prediction : Tools like SwissADME assess solubility and metabolic stability, critical for optimizing lead compounds .

What strategies mitigate decomposition of iodo-substituted pyrrolo[2,3-b]pyridines under storage or reaction conditions?

Q. Advanced

  • Light-sensitive storage : Store in amber vials at –20°C to prevent photolytic deiodination .
  • Inert atmosphere : Use argon or nitrogen during reactions to avoid oxidative degradation .
  • Stabilizing agents : Add radical scavengers (e.g., BHT) in polar aprotic solvents (DMF, DMSO) during prolonged reactions .

How to evaluate the purity and stability of this compound during synthesis?

Q. Basic

  • HPLC-PDA : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients. Detect iodine-specific absorbance at ~260 nm .
  • TLC with UV visualization : Track reaction progress using silica gel plates and iodine vapor staining .
  • Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 14 days, then re-analyze by LC-MS .

How to design SAR studies for optimizing kinase inhibition activity in iodo-substituted pyrrolo[2,3-b]pyridines?

Q. Advanced

  • Substituent variation : Test analogs with halogens (Br, Cl), methyl, or methoxy groups at positions 2, 3, and 6. For example, 3-iodo derivatives showed enhanced BTK inhibition (IC₅₀ <10 nM) .
  • Bioisosteric replacement : Replace iodine with trifluoromethyl or cyano groups to balance potency and metabolic stability .
  • Enantiomeric resolution : Separate racemic mixtures via chiral HPLC to evaluate stereochemical effects on activity .

What are the key considerations when scaling up the synthesis of this compound?

Q. Basic

  • Solvent selection : Use dioxane or THF for Pd-mediated reactions due to scalability and ease of removal .
  • Catalyst loading : Optimize Pd(PPh₃)₄ to <5 mol% to reduce costs .
  • Safety protocols : Handle iodinating agents (e.g., NIS) in fume hoods with PPE, as they are moisture-sensitive and corrosive .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.